molecular formula C14H25N5OS B14409666 N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide CAS No. 80463-72-5

N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide

Cat. No.: B14409666
CAS No.: 80463-72-5
M. Wt: 311.45 g/mol
InChI Key: RWGGSNKUNTZVTC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is a synthetic organic compound with the molecular formula C14H25N5O It is characterized by the presence of a tetrazole ring, a cyclohexyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted tetrazoles

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The cyclohexyl and ethyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

CAS No.

80463-72-5

Molecular Formula

C14H25N5OS

Molecular Weight

311.45 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-4-(1-methyltetrazol-5-yl)sulfanylbutanamide

InChI

InChI=1S/C14H25N5OS/c1-3-19(12-8-5-4-6-9-12)13(20)10-7-11-21-14-15-16-17-18(14)2/h12H,3-11H2,1-2H3

InChI Key

RWGGSNKUNTZVTC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCCSC2=NN=NN2C

Origin of Product

United States

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